molecular formula C17H14ClNO2S B1463220 Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate CAS No. 1182712-88-4

Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate

Cat. No.: B1463220
CAS No.: 1182712-88-4
M. Wt: 331.8 g/mol
InChI Key: SRWDCDNNYJLAQY-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

The synthesis of ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes. The presence of the 4-chlorophenylthio group may enhance its binding affinity to these receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to the specific combination of the 4-chlorophenylthio group and the indole core, which may confer unique chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)sulfanyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c1-2-21-17(20)15-16(13-5-3-4-6-14(13)19-15)22-12-9-7-11(18)8-10-12/h3-10,19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWDCDNNYJLAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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